REACTION_CXSMILES
|
[C:1]([O:6]C)(=[O:5])[C:2](C)=C.[CH2:8]([O:12]C(=O)C=C)[CH2:9][CH2:10]C.[Na].C(C1C=CC([OH:28])=C(CC(C)C)C=1CC(C)C)C(C)C.C1OC1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+:50].[NH4+]>O>[C:8]([NH:50][CH:2]([OH:28])[C:1]([OH:6])=[O:5])(=[O:12])[CH:9]=[CH2:10] |f:5.6.7,^1:16|
|
Name
|
44
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
tri-isobutyl phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=C(C(=C(C=C1)O)CC(C)C)CC(C)C
|
Name
|
|
Quantity
|
7 mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
ammonium peroxydisulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
ammonium peroxydisulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a polymerization vessel equipped with a reflux condenser, stirrer rod and thermometer
|
Type
|
ADDITION
|
Details
|
is added an emulsion
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the temperature is maintained at 80° C. for an additional 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)NC(C(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |